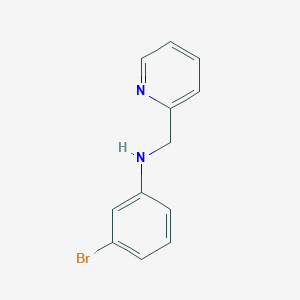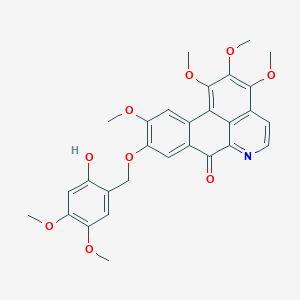
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the ligand-free copper-catalyzed borylative defluorination of β-substituted, α-trifluoromethyl-α,β-unsaturated esters . This reaction affords geminal-difluoroallyl boronic acid derivatives in moderate to good yield and is tolerant of various substrates. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the borylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
Chemistry
In chemistry, (4-(Difluoromethyl)-3-fluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile reagent in cross-coupling reactions .
Biology
In biological research, boronic acid derivatives are employed as enzyme inhibitors and probes for studying biological processes. The difluoromethyl and fluorine groups enhance the compound’s stability and binding affinity to biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to form stable complexes with biomolecules makes it a promising scaffold for the development of new therapeutics .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and sensors. Its unique chemical properties contribute to the development of materials with enhanced performance and durability .
作用機序
The mechanism of action of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as an enzyme inhibitor or a molecular probe . The difluoromethyl and fluorine groups enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3-Fluorophenyl)boronic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.
(4-Bromophenyl)boronic acid: Contains a bromine atom instead of fluorine, leading to distinct chemical behavior.
Uniqueness
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart enhanced stability, lipophilicity, and reactivity compared to other boronic acid derivatives . These properties make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
1254118-36-9 |
|---|---|
分子式 |
C7H6BF3O2 |
分子量 |
189.93 g/mol |
IUPAC名 |
[4-(difluoromethyl)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChIキー |
BNOXLKPKFHZQIW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)


![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)


![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)




![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)
